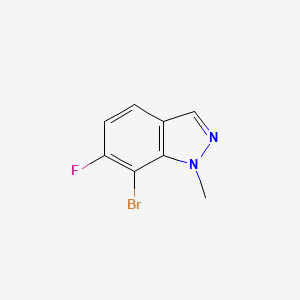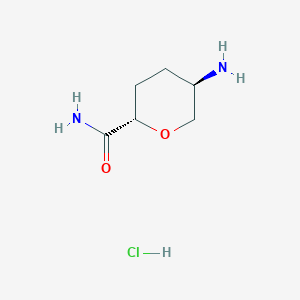
3,4-Dichloro-6-(trifluoromethyl)aniline, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-6-(trifluoromethyl)aniline is a nitrogen compound that is useful in organic synthesis . It is recommended for use in laboratory chemicals .
Synthesis Analysis
The synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline involves a halogenation reaction and an ammoniation reaction . The starting material is p-Chlorobenzotrifluoride . The process is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness .Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-6-(trifluoromethyl)aniline is CHClFN . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline include a halogenation reaction and an ammoniation reaction . The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions to obtain the desired product .Applications De Recherche Scientifique
Organic Building Blocks
3,4-Dichloro-6-(trifluoromethyl)aniline is used as an organic building block in the synthesis of various organic compounds . It’s a key component in the creation of complex molecules for research and industrial applications .
Synthesis of FDA-Approved Drugs
This compound plays a significant role in the synthesis of FDA-approved drugs . For instance, it’s used in the synthesis of Sorafenib, a cancer treatment drug . The trifluoromethyl group in the compound contributes to the pharmacological activities of these drugs .
Herbicide Production
3,4-Dichloroaniline, a related compound, is a precursor for the synthesis and degradation product of several herbicides . While not directly mentioned, it’s plausible that 3,4-Dichloro-6-(trifluoromethyl)aniline could have similar applications given its structural similarity.
Environmental Contaminant Studies
3,4-Dichloroaniline is used as a model environmental contaminant in research . Given the structural similarity, 3,4-Dichloro-6-(trifluoromethyl)aniline could potentially be used in similar studies to understand the impact and behavior of such compounds in the environment .
Biodegradation Studies
The biodegradation kinetics of 3,4-Dichloroaniline has been reported . Similar studies could potentially be conducted with 3,4-Dichloro-6-(trifluoromethyl)aniline to understand its behavior and impact on biological systems .
Research and Industry
3,4-Dichloro-6-(trifluoromethyl)aniline is widely used in various fields of research and industry. Its specific applications in these fields are not detailed, but it’s likely used in the synthesis of other compounds or as a reagent in chemical reactions.
Safety and Hazards
3,4-Dichloro-6-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis and degradation of several herbicides .
Pharmacokinetics
Its physical and chemical properties such as boiling point (98-100 °c/06 mmHg) and density (1532 g/mL at 25 °C) have been documented .
Result of Action
It’s known that similar compounds are used as precursors in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dichloro-6-(trifluoromethyl)aniline. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Propriétés
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXBJAGSCYLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

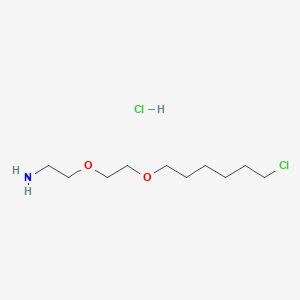
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
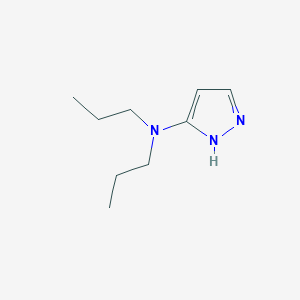
![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
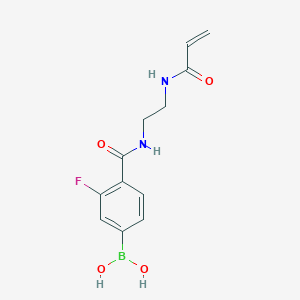
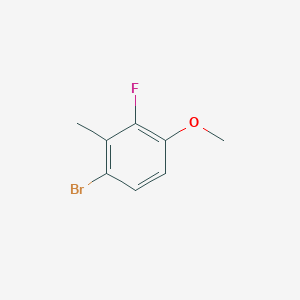

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
